Compound Description: 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) is a potent and selective serotonin (5-HT) receptor agonist with high affinity for 5-HT2 receptors. Studies have shown that the (R)-(-) enantiomer of DOB displays a 6-fold higher affinity for 5-HT2 receptors compared to its (S)-(+) enantiomer. In drug discrimination paradigms using rats, (R)-(-)-DOB exhibited higher potency in eliciting stimulus generalization compared to its (S)-(+) enantiomer and various N-methyl derivatives.
2,5-Dimethoxy-4-iodoamphetamine (DOI)
Compound Description: 2,5-Dimethoxy-4-iodoamphetamine (DOI) is a potent 5-HT2A/2C receptor agonist. It has been shown to inhibit Δ9-tetrahydrocannabinol (THC)-induced catalepsy-like immobilization in mice. This inhibition is thought to be mediated through activation of 5-HT2A receptors, as it can be reversed by the selective 5-HT2A receptor antagonist ketanserin.
Compound Description: 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) is a hallucinogenic drug known to act as a serotonin (5-HT) receptor agonist. Studies have shown that DOM's discriminative stimulus effects in rhesus monkeys are primarily mediated through 5-HT2A receptors. The discriminative stimulus effects of DOM are blocked by 5-HT2A antagonists like ketanserin, ritanserin, and MDL100907.
Compound Description: (±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI) acts as a preferential 5-HT2A/C receptor agonist. In a rat model of neuropathic pain induced by spared nerve injury, microinjection of DOI into the ventrolateral orbital cortex (VLO) produced significant antiallodynia. This antiallodynic effect was either blocked or attenuated by selective 5-HT2A/C receptor antagonists ketanserin and M100907, suggesting the involvement of these receptor subtypes in DOI's antinociceptive action.
Compound Description: These derivatives were synthesized as part of research aimed at developing less toxic and more effective drugs for the radical cure of vivax malaria. The structure involves the introduction of substituted phenoxy groups at the 2- and 5-positions of the primaquine molecule. Some compounds within this series, including the 2,5-bis(substituted phenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline derivatives, demonstrated activity against Plasmodium yoelii infection in mice.
Compound Description: N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide was synthesized as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor with improved pharmacokinetic properties compared to its parent compound N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide. It demonstrated a prolonged half-life while maintaining similar hypoglycemic activity compared to the parent compound in glucose tolerance tests.
Compound Description: This series of compounds was developed as potent and selective Na+/H+ exchanger (NHE) inhibitors, particularly targeting the NHE-1 subtype. They were investigated for their potential use as an adjunctive therapy in the treatment of acute myocardial infarction. The lead compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine methanesulfonate, displayed a 27-fold higher potency toward NHE-1 compared to the NHE-2 isoform. It exhibited cardioprotective effects both when administered before an experimentally induced ischemia and curatively after the onset of acute myocardial infarction symptoms when given before reperfusion.
Sulfonamide Derivatives with a 3,4-Dimethoxyphenyl Moiety
Compound Description: This series of novel sulfonamides was designed and synthesized as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors for anticancer activity. These compounds incorporate a 3,4-dimethoxyphenyl moiety, considered a biologically active component. Among the synthesized derivatives, several exhibited promising cytotoxic activity against various cancer cell lines. In particular, Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide demonstrated potent VEGFR-2 inhibitory activity, surpassing the reference drug dasatinib.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.